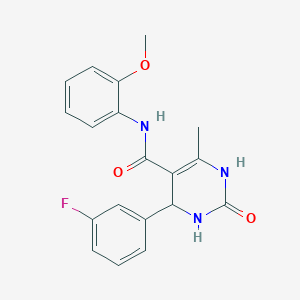![molecular formula C13H15N3O4S2 B5212350 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5212350.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, commonly known as MTG, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MTG is a thiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of MTG is not fully understood. However, it is thought to inhibit the activity of certain enzymes, such as cathepsin K, by binding to their active sites. This results in the inhibition of the enzyme's activity, which can have various physiological effects.
Biochemical and Physiological Effects:
MTG has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cathepsin K, which is involved in bone resorption. This makes MTG a potential candidate for the development of new treatments for osteoporosis.
MTG has also been found to exhibit anti-inflammatory properties, making it a possible candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MTG has been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using MTG in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying the physiological effects of these enzymes. However, one limitation of using MTG is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of MTG in scientific research. One direction is the development of new treatments for osteoporosis based on the inhibition of cathepsin K activity. Another direction is the development of new anti-inflammatory treatments based on the anti-inflammatory properties of MTG.
Additionally, further research is needed to fully understand the mechanism of action of MTG and its potential applications in the treatment of various diseases. Overall, MTG is a promising compound that has the potential to contribute to the development of new treatments for a variety of diseases.
Synthesis Methods
MTG can be synthesized using a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylthiourea to form an intermediate compound. This intermediate is then reacted with 2-bromoacetic acid to form the final product, MTG.
Scientific Research Applications
MTG has been found to have various applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as cathepsin K, which is involved in bone resorption. This makes MTG a potential candidate for the development of new treatments for osteoporosis.
MTG has also been found to exhibit anti-inflammatory properties, making it a possible candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MTG has been shown to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-16(9-12(17)15-13-14-7-8-21-13)22(18,19)11-5-3-10(20-2)4-6-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDIUCKEIGQEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5212272.png)
![6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5212304.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5212311.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5212326.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5212330.png)
![6-(2-chloro-6-fluorophenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5212332.png)
![1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5212338.png)
![1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyridinium chloride](/img/structure/B5212339.png)
![5-amino-3-{1-cyano-2-[3-(2,4-dichlorobenzyl)-1H-indol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5212347.png)
![N-1,3-benzodioxol-5-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5212349.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5212358.png)

